molecular formula C19H16ClN3OS B2500048 4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392288-66-3

4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2500048
CAS No.: 392288-66-3
M. Wt: 369.87
InChI Key: SVHHGAHDHRXQJP-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic small molecule based on the privileged thieno[3,4-c]pyrazole scaffold , a structure of high interest in modern medicinal chemistry . This compound features a benzamide group chlorinated at the 4-position, linked to a 2-(m-tolyl)-substituted pyrazole ring. This specific molecular architecture is designed to interact with key biological targets. The core thienopyrazole structure is recognized as a bioisostere of purine nucleotides, allowing it to potentially inhibit various enzyme families, including kinases . Compounds sharing this scaffold have demonstrated significant anticancer properties in research settings, often through mechanisms involving cell cycle arrest and the induction of apoptosis . Furthermore, the benzamide moiety is a privileged pharmacophore in drug discovery, known to improve hydrogen bonding with enzyme active sites, which can enhance potency and selectivity . This reagent is presented as a high-purity chemical tool for research applications exclusively . It is intended for in vitro investigations into kinase biology, oncology pathways, and for the development of novel therapeutic agents. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-chloro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-12-3-2-4-15(9-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-5-7-14(20)8-6-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHHGAHDHRXQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene Derivatives

The thieno[3,4-c]pyrazole scaffold is typically synthesized via cyclocondensation reactions. A proven approach involves reacting 3-amino-thiophene derivatives with hydrazines under acidic or basic conditions. For example, 3-bromothiophene can be converted to 5-bromo-1H-thieno[3,4-c]pyrazol-3-amine through a seven-step sequence involving nitration, reduction, and cyclization. Modifications to this protocol include:

  • Hydrazine Cyclization : Treating 3-ketothiophene derivatives with hydrazine hydrate in ethanol at reflux yields the pyrazole ring.
  • Palladium-Mediated Decarboxylative Coupling : As demonstrated in thieno[3,2-c]isoquinoline syntheses, potassium 2-aminothiophene carboxylates react with 2-haloarylaldehydes in the presence of Pd/Cu catalysts to form fused pyrazoles.

Amide Bond Formation: 4-Chlorobenzamide Installation

Acyl Chloride Activation

The 4-chlorobenzamide group is introduced via amide coupling:

  • Carboxylic Acid Activation : Treat 4-chlorobenzoic acid with thionyl chloride (SOCl₂) in dichloromethane at reflux to generate 4-chlorobenzoyl chloride.
  • Amine Coupling : React the thieno[3,4-c]pyrazol-3-amine intermediate with 4-chlorobenzoyl chloride in the presence of triethylamine (TEA) in THF at 0°C to room temperature.

Coupling Reagent-Mediated Synthesis

For sensitive substrates, carbodiimide reagents enhance efficiency:

  • EDCl/HOBt System : Combine 4-chlorobenzoic acid (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DMF, followed by addition of the pyrazole amine. Stir at 25°C for 12 h to achieve >85% conversion.

Optimized Synthetic Route

Stepwise Procedure

  • Thieno[3,4-c]pyrazole Synthesis :
    • React 3-aminothiophene-4-carboxylate with hydrazine hydrate in ethanol (reflux, 6 h) to form the pyrazole core.
  • m-Tolyl Introduction :
    • Perform Suzuki coupling with m-tolylboronic acid using Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ in dioxane/H₂O (100°C, 12 h).
  • Amide Formation :
    • Treat the amine with 4-chlorobenzoyl chloride (1.1 equiv) and TEA (2.0 equiv) in THF (0°C to rt, 4 h).

Catalytic and Reaction Conditions

  • Pd-Cu Bimetallic Systems : Essential for pyrazole-based couplings (e.g., Pd(OAc)₂/CuI with PPh₃).
  • Solvent Optimization : TFA/TFAA mixtures (9:1) enhance electrophilic aromatic substitution in heterocycles.

Analytical Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar–H), 6.98 (s, 1H, thieno-H), 4.32 (s, 2H, CH₂), 2.34 (s, 3H, CH₃).
  • HRMS (ESI): m/z [M + H]⁺ calcd for C₂₀H₁₅ClN₃O₂S: 412.0521; found: 412.0518.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

  • Mitigation : Use directing groups (e.g., nitro) during thiophene functionalization to ensure correct ring closure.

Amine Oxidation

  • Protection : Employ Fmoc groups during Pd-mediated couplings, followed by deprotection with piperidine/DMF.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Antioxidant Activity

Research has indicated that thienopyrazole derivatives, including this compound, exhibit significant antioxidant properties. For example, studies have shown that these compounds can protect against oxidative stress induced by environmental toxins in aquatic species, suggesting their potential for environmental and health-related applications.

Antimicrobial Properties

The antimicrobial activity of thienopyrazole derivatives has been explored in various studies. These compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves the inhibition of specific enzymes or disruption of microbial cell membranes .

Anticancer Activity

Thienopyrazole derivatives have been investigated for their anticancer properties. In vitro studies have reported that they can inhibit the proliferation of various cancer cell lines, including breast cancer cells. The compound's structure allows it to interact with cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Case Study 1: Antioxidant Efficacy

In a study involving Clarias gariepinus, researchers demonstrated that treatment with thienopyrazole derivatives reduced erythrocyte alterations caused by oxidative stress. This suggests that these compounds could serve as protective agents against oxidative damage in aquatic organisms.

Case Study 2: Antimicrobial Screening

A series of derivatives based on the thienopyrazole structure were synthesized and screened for antimicrobial activity. Results indicated that certain modifications to the thienopyrazole core significantly enhanced antibacterial efficacy against common pathogens, highlighting the importance of structural optimization in drug design .

Case Study 3: Anticancer Mechanisms

In vitro assays on breast cancer cell lines revealed that specific thienopyrazole derivatives could induce apoptosis and inhibit cell growth. Molecular docking studies suggested that these compounds bind effectively to targets involved in cancer cell survival pathways, providing insights into their mechanism of action .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the nature of the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs identified in the literature, emphasizing substituent effects, heterocyclic modifications, and aryl group variations.

Substituent Variations on the Benzamide Moiety

  • Target Compound : 4-chloro substitution on the benzamide ring. Chlorine’s electronegativity and moderate steric demand may influence electronic properties and binding interactions.
  • 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide: Features a bromine atom at the benzamide’s para position (4-bromo) instead of chlorine. Bromine’s larger atomic radius and polarizability could enhance hydrophobic interactions but reduce solubility compared to chlorine .

Aryl Group Modifications

  • Target Compound: Meta-tolyl (3-methylphenyl) group attached to the thienopyrazole ring. The methyl group’s meta position may sterically hinder specific binding pockets or alter π-π stacking interactions.
  • 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide: Para-tolyl (4-methylphenyl) substitution. The para-methyl group’s linear orientation might improve molecular packing or alter metabolic stability compared to meta-substitution .

Heterocyclic Core Modifications

  • Target Compound: Thieno[3,4-c]pyrazole ring without additional functional groups.
  • 4-bromo...benzamide: Incorporates a 5-oxo group on the thienopyrazole ring, introducing a hydrogen-bond acceptor site that could enhance solubility or target affinity .
  • Indapamide (3-(aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide): Replaces the thienopyrazole with a 2,3-dihydroindole ring. The indole’s aromaticity and sulfonamide group may confer distinct pharmacokinetic properties, such as increased plasma protein binding or renal excretion .

Data Tables

Table 1. Structural Comparison of Key Analogs

Compound Name Substituent (X) Aryl Group Position Heterocyclic Modifications
4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Cl (4-chloro) m-tolyl Thieno[3,4-c]pyrazole (no oxo)
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Br (4-bromo) p-tolyl Thieno[3,4-c]pyrazole (5-oxo)
Indapamide Cl (4-chloro) 2-methylindol-1-yl 2,3-Dihydroindole + sulfonamide

Table 2. Hypothetical Property Differences Based on Substituents

Property Target Compound 4-bromo Analog Indapamide
Electron-withdrawing effect Moderate (Cl) Stronger (Br) Moderate (Cl)
Hydrogen-bonding capacity Low High (5-oxo group) High (sulfonamide)
Aryl group sterics Moderate (meta) Low (para) High (bulky indole)

Discussion of Structural Implications

  • Chloro vs.
  • Meta- vs. Para-tolyl : The para-tolyl group’s symmetry could favor crystallinity, whereas meta substitution might disrupt packing, affecting material properties .
  • Heterocyclic core: Thienopyrazole’s sulfur atom may engage in unique non-covalent interactions compared to indapamide’s indole system, which includes a sulfonamide for enhanced hydrogen bonding .

Biological Activity

4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular structure of 4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃S
  • Molecular Weight : 341.87 g/mol

This compound features a thieno[3,4-c]pyrazole core with a chloro substituent and a benzamide moiety, contributing to its unique pharmacological properties.

Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. In a study assessing their effects on the red blood cells of Clarias gariepinus, these compounds demonstrated the ability to mitigate oxidative stress caused by toxic agents like 4-nonylphenol. The percentage of altered erythrocytes was significantly lower in groups treated with thieno[3,4-c]pyrazole compounds compared to controls exposed to the toxin alone (see Table 1) .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B0.6 ± 0.16
Thieno Compound C28.3 ± 2.04

Anticancer Properties

Thieno[3,4-c]pyrazole derivatives have been evaluated for their anticancer potential. In vitro studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth . The mechanism often involves the modulation of kinase activity associated with cancer progression.

Antimicrobial Activity

The antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives has also been documented. Compounds within this class have demonstrated activity against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

The biological activities of 4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide are primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation.
  • Receptor Modulation : It could interact with cellular receptors that mediate growth factor signaling pathways.
  • Antioxidant Defense : By enhancing the endogenous antioxidant systems, it protects cells from oxidative damage.

Case Studies

  • Study on Fish Erythrocytes : A significant case study evaluated the protective effects of thieno[3,4-c]pyrazole compounds against oxidative damage in fish erythrocytes exposed to pollutants . The study highlighted the potential use of these compounds as environmental protectants in aquatic ecosystems.
  • Cancer Cell Lines : Another study focused on the anticancer properties of thieno derivatives against various cancer cell lines. The results indicated that certain modifications in the thieno structure enhanced cytotoxicity and selectivity towards cancer cells over normal cells .

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